2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone
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Overview
Description
2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone is a complex organic compound characterized by its unique pyrazolo[4,3-c]pyridine structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions . The process often requires the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Shares the trifluoromethyl group but differs in the core structure.
4-Amino-2-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with distinct chemical properties.
Uniqueness
2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone is unique due to its pyrazolo[4,3-c]pyridine core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H11F3N4O |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C9H11F3N4O/c10-9(11,12)8-5-4-16(7(17)3-13)2-1-6(5)14-15-8/h1-4,13H2,(H,14,15) |
InChI Key |
CRTOWZZNPOYLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NN=C2C(F)(F)F)C(=O)CN |
Origin of Product |
United States |
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